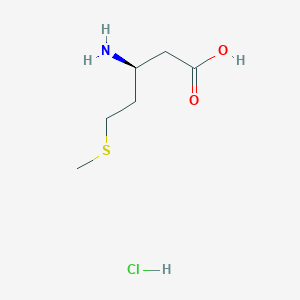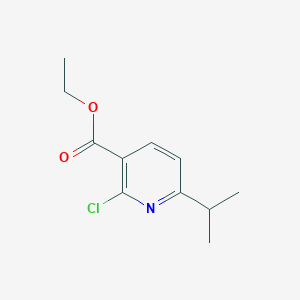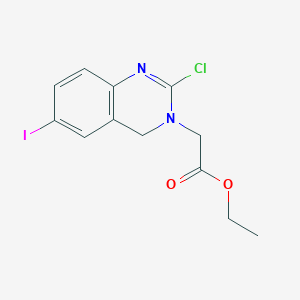
Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate is an organic compound that is widely used in scientific research. It is a quinazolinone derivative that has shown potential as an anti-cancer agent. The compound is synthesized using a multi-step process, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate involves several pathways. It has been shown to activate the JNK signaling pathway, which leads to the induction of apoptosis in cancer cells. The compound also inhibits the activity of enzymes such as topoisomerase I and II, which are involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, ultimately leading to cell death. Additionally, Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation.
Biochemische Und Physiologische Effekte
Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects. The compound inhibits the production of inflammatory cytokines such as TNF-alpha and IL-6. It also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of the compound is its solubility. Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate is poorly soluble in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential as a treatment for other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, research could focus on the development of more soluble derivatives of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate, which could improve its efficacy as a cancer treatment.
Synthesemethoden
The synthesis of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate involves a multi-step process. The first step is the synthesis of 2-chloro-6-iodoquinazoline, which is achieved by reacting 2-chloro-6-nitroquinazoline with sodium iodide and a reducing agent such as iron powder. The resulting 2-chloro-6-iodoquinazoline is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of enzymes involved in cancer cell proliferation and angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Eigenschaften
IUPAC Name |
ethyl 2-(2-chloro-6-iodo-4H-quinazolin-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClIN2O2/c1-2-18-11(17)7-16-6-8-5-9(14)3-4-10(8)15-12(16)13/h3-5H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLCWNWOFSPPTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CC2=C(C=CC(=C2)I)N=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClIN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557015 |
Source


|
| Record name | Ethyl (2-chloro-6-iodoquinazolin-3(4H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate | |
CAS RN |
116027-13-5 |
Source


|
| Record name | Ethyl (2-chloro-6-iodoquinazolin-3(4H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

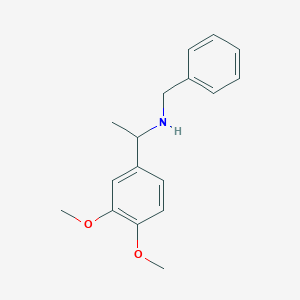
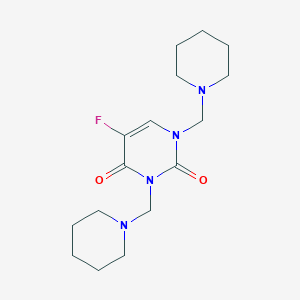
![Benzo[b]thiophen-3-amine](/img/structure/B172997.png)

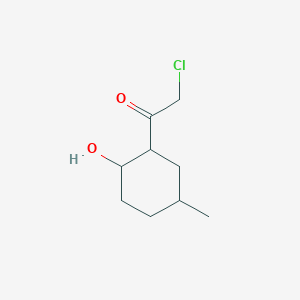
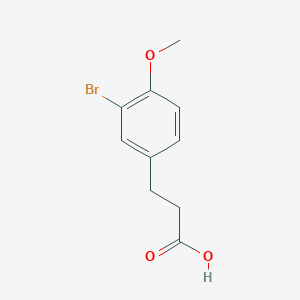
![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)
![5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B173014.png)

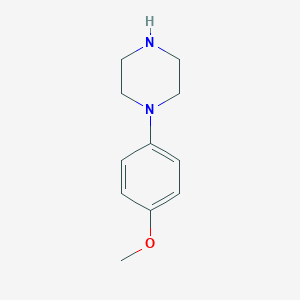
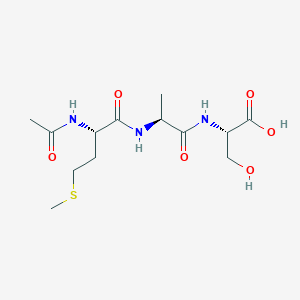
![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)
